N-cycloheptyl-2-methyl-3-nitrobenzamide
Description
N-cycloheptyl-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 3-position, a methyl (-CH₃) group at the 2-position, and a cycloheptyl substituent on the amide nitrogen. The nitro group confers electron-withdrawing properties, which may influence reactivity in catalytic or functionalization reactions, while the bulky cycloheptyl group introduces steric hindrance and altered solubility compared to smaller substituents .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-cycloheptyl-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H20N2O3/c1-11-13(9-6-10-14(11)17(19)20)15(18)16-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H,16,18) |
InChI Key |
IWCVRSCNAZASCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCCC2 |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-cycloheptyl-2-methyl-3-nitrobenzamide with structurally related benzamides from the provided evidence:
Key Observations:
Substituent Effects on Reactivity: The nitro group in this compound is strongly electron-withdrawing, which may stabilize the aromatic ring but reduce nucleophilic reactivity compared to electron-donating groups like hydroxy (-OH) or methoxy (-OCH₃) in other analogs .
Synthetic Routes :
- Most benzamides are synthesized via amide coupling between acyl chlorides and amines. However, advanced derivatives (e.g., triazole-containing 2f in ) require click chemistry or metal-catalyzed steps, highlighting the diversity of synthetic strategies for functionalized benzamides.
Bulkier substituents (e.g., cycloheptyl) may limit solubility in polar solvents, whereas hydroxy or methoxy groups enhance hydrophilicity .
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